molecular formula C10H9F6NO2 B1627882 2-(4-Amino-3-methoxyphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol CAS No. 1992-01-4

2-(4-Amino-3-methoxyphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol

Cat. No.: B1627882
CAS No.: 1992-01-4
M. Wt: 289.17 g/mol
InChI Key: JNOIGSSVGODOOZ-UHFFFAOYSA-N
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Description

2-(4-Amino-3-methoxyphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol is a fluorinated organic compound with a unique structure that combines an amino group, a methoxy group, and a hexafluoropropanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Amino-3-methoxyphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol typically involves the reaction of 4-amino-3-methoxyphenol with hexafluoroacetone. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic addition of the phenol to the hexafluoroacetone .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully monitored to maintain the desired temperature, pressure, and pH levels.

Chemical Reactions Analysis

Types of Reactions

2-(4-Amino-3-methoxyphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to ensure high selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro compounds, while reduction can produce primary or secondary amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

2-(4-Amino-3-methoxyphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Amino-3-methoxyphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various chemical reactions that modify its structure and properties. Its fluorinated moiety enhances its stability and lipophilicity, allowing it to interact with biological membranes and enzymes more effectively .

Comparison with Similar Compounds

Similar Compounds

  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-Methoxy-5-((phenylamino)methyl)phenol
  • 3-[(4-Methoxyphenyl)amino]propanehydrazide derivatives

Uniqueness

Compared to similar compounds, 2-(4-Amino-3-methoxyphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol is unique due to its hexafluoropropanol moiety, which imparts distinct chemical and physical properties. This fluorinated group enhances the compound’s stability, lipophilicity, and resistance to metabolic degradation, making it a valuable intermediate in the synthesis of advanced materials and pharmaceuticals .

Properties

IUPAC Name

2-(4-amino-3-methoxyphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F6NO2/c1-19-7-4-5(2-3-6(7)17)8(18,9(11,12)13)10(14,15)16/h2-4,18H,17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNOIGSSVGODOOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(C(F)(F)F)(C(F)(F)F)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F6NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30604717
Record name 2-(4-Amino-3-methoxyphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30604717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1992-01-4
Record name 2-(4-Amino-3-methoxyphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30604717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(4-Amino-3-methoxyphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol
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2-(4-Amino-3-methoxyphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol
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2-(4-Amino-3-methoxyphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol
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2-(4-Amino-3-methoxyphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol
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2-(4-Amino-3-methoxyphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol
Reactant of Route 6
2-(4-Amino-3-methoxyphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol

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